molecular formula C9H11N3OS B13526083 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1155056-61-3

3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B13526083
CAS No.: 1155056-61-3
M. Wt: 209.27 g/mol
InChI Key: JQGYHDSBXQBTQZ-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that features a thiophene ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a cross-coupling reaction, and the amine group can be added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce a variety of reduced derivatives.

Scientific Research Applications

3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and oxadiazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The amine group can also form covalent bonds with specific residues in the active site of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.

    Duloxetine Related Compound F: Contains a thiophene ring and is used as an impurity standard for the antidepressant duloxetine.

Uniqueness

3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1155056-61-3

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H11N3OS/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7/h3,5-6H,1-2,4,10H2

InChI Key

JQGYHDSBXQBTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCCN

Origin of Product

United States

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